molecular formula C7H7F3N2O2 B4899084 ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate

ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate

Cat. No.: B4899084
M. Wt: 208.14 g/mol
InChI Key: SCEQBAKZXBEXMS-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an amino group, a cyano group, and trifluoromethyl groups attached to a but-2-enoate backbone. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate typically involves the reaction of ethyl cyanoacetate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Nucleophiles such as amines, alcohols; solvents like ethanol or methanol

Major Products Formed

    Oxidation: Oxo derivatives

    Reduction: Amino derivatives

    Substitution: Substituted esters and amides

Scientific Research Applications

Ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, leading to potent biological effects.

Comparison with Similar Compounds

Ethyl (2Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate can be compared with other similar compounds such as:

    This compound: Similar structure but different functional groups.

    Ethyl (2E)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate: Geometric isomer with different spatial arrangement of substituents.

    This compound: Analogous compounds with variations in the ester or amino groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl (Z)-3-amino-2-cyano-4,4,4-trifluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4(3-11)5(12)7(8,9)10/h2,12H2,1H3/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEQBAKZXBEXMS-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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